4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one
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Overview
Description
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the family of oxazepines and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one is not well understood. However, it is believed to work by inhibiting the growth of cancer cells and fungi. It has also been found to have anxiolytic and antidepressant effects, possibly by modulating the levels of certain neurotransmitters in the brain.
Biochemical And Physiological Effects
Studies have shown that 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and fungi by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one in lab experiments is its potential therapeutic applications. It has been found to have antitumor, antifungal, and antibacterial properties, making it a promising compound for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research of 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and toxicity to determine its safety and efficacy in humans. Additionally, it could be studied in combination with other drugs to enhance its therapeutic effects. Finally, it could be explored for its potential use in other neurological disorders such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one is a promising compound that has been the focus of scientific research due to its potential therapeutic applications. It has been found to have antitumor, antifungal, and antibacterial properties, as well as anxiolytic and antidepressant effects. However, further research is needed to optimize its therapeutic potential and determine its safety and efficacy in humans.
Synthesis Methods
Several methods have been used to synthesize 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one. One method involves the reaction of 2-chloro-3-formylquinoline with benzylamine in the presence of a base. Another method involves the reaction of 2-chloro-3-formylquinoline with benzylamine and a reducing agent such as sodium borohydride. The yield of the compound varies depending on the method used.
Scientific Research Applications
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one has been the focus of scientific research due to its potential therapeutic applications. It has been found to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
4-benzyl-8-chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-7-6-12-14(17-13)20-9-8-18(15(12)19)10-11-4-2-1-3-5-11/h1-7H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPMZCQTGVXWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=N2)Cl)C(=O)N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855936 |
Source
|
Record name | 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one | |
CAS RN |
1360437-75-7 |
Source
|
Record name | 4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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